molecular formula C9H6N2S B1616070 3-Thiocyanatoindole CAS No. 23706-25-4

3-Thiocyanatoindole

Cat. No.: B1616070
CAS No.: 23706-25-4
M. Wt: 174.22 g/mol
InChI Key: UUVFLDAVBAEABK-UHFFFAOYSA-N
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Description

Historical Context of Indole (B1671886) Functionalization

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent compound. wikipedia.org Early work focused on understanding its fundamental reactivity, with electrophilic substitution being a prominent feature. creative-proteomics.comwikipedia.org The C3-position of the indole nucleus is inherently the most reactive site for electrophilic attack due to its high electron density, a characteristic that has been exploited since the early days of indole chemistry. wikipedia.orgchim.it

Classic named reactions like the Fischer indole synthesis (1883), the Reissert synthesis, and the Madelung synthesis laid the groundwork for accessing a diverse range of indole derivatives. creative-proteomics.comwikipedia.org However, these methods often required harsh conditions and offered limited control over regioselectivity, particularly for the less reactive positions on the benzene (B151609) portion of the ring (C4-C7). chim.itfrontiersin.org

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. rsc.orgarkat-usa.org These powerful methods enabled the introduction of a wide array of functional groups at various positions of the indole ring with unprecedented efficiency and selectivity. More recently, the field has moved towards direct C-H functionalization, an even more atom-economical approach that avoids the need for pre-functionalized starting materials. chim.itfrontiersin.org These advancements have set the stage for the strategic synthesis of complex indole-containing molecules, including 3-thiocyanatoindole.

Rationale for Research on this compound Derivatives

The scientific interest in this compound and its derivatives is multifaceted, stemming from their potential as both biologically active agents and versatile synthetic intermediates. researchgate.netontosight.ai The thiocyanate (B1210189) group, when attached to the indole scaffold, can impart unique biological properties. For instance, certain thiocyanate-containing compounds have demonstrated antimicrobial and anticancer activities. The thiocyanate moiety can interact with biological targets, such as enzymes, through various mechanisms, including the formation of covalent bonds with nucleophilic residues.

Beyond its intrinsic bioactivity, this compound serves as a linchpin for the synthesis of a plethora of other sulfur-containing indole derivatives. researchgate.netresearchgate.net The thiocyanate group is a versatile functional handle that can be readily transformed into other sulfur-containing moieties like thiols, thioethers, and disulfides. researchgate.net This chemical tractability allows chemists to access a wide range of structurally diverse indole derivatives for biological screening and materials science applications.

Recent research has focused on developing efficient and environmentally friendly methods for the synthesis of 3-thiocyanatoindoles. Photocatalytic and electrochemical methods have emerged as powerful tools, often proceeding under mild conditions with high regioselectivity for the C3 position. rsc.org For example, iridium(III) complexes have been used as photocatalysts for the one-pot synthesis of 3-thiocyanatoindoles from indolines. in-part.cominnoget.com These modern synthetic approaches have made 3-thiocyanatoindoles more accessible, further fueling research into their applications.

Scope and Importance of the Thiocyanate Moiety in Organic Synthesis and Medicinal Chemistry

The thiocyanate group (-SCN) is a pseudohalogen with a rich and diverse chemistry. rsc.org In organic synthesis, organothiocyanates are valuable intermediates due to their ability to be converted into a wide range of other functional groups. researchgate.netrsc.org They can act as precursors for the formation of various sulfur-containing heterocycles, which are prominent scaffolds in many pharmaceuticals. rsc.org The ambident nature of the thiocyanate ion allows for selective reactions at either the sulfur or nitrogen atom, providing a pathway to both thiocyanates and isothiocyanates, both of which are important in medicinal chemistry. researchgate.netresearchgate.net

The versatility of the thiocyanate group is further highlighted by its use in modern synthetic methodologies. For example, the thiocyanate radical can be generated under photocatalytic or electrochemical conditions and participate in a variety of carbon-sulfur bond-forming reactions. rsc.org This has led to the development of green and efficient methods for the synthesis of complex organothiocyanates. rsc.orgacs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 1H-Indol-3-yl thiocyanate lookchem.com
CAS Number 23706-25-4 lookchem.com
Molecular Formula C9H6N2S lookchem.com
Molecular Weight 174.22 g/mol lookchem.com
Melting Point 73-76 °C lookchem.com
Appearance Solid lookchem.com
Boiling Point 389.4 °C at 760 mmHg lookchem.com
Density 1.36 g/cm³ lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVFLDAVBAEABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301623
Record name 3-Thiocyanatoindole
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23706-25-4
Record name 3-Thiocyanatoindole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thiocyanatoindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Thiocyanatoindole and Its Derivatives

Direct C-H Thiocyanation Approaches

Direct C-H thiocyanation involves the direct replacement of a hydrogen atom on the indole (B1671886) ring, typically at the electron-rich C-3 position, with a thiocyanate (B1210189) (-SCN) group. This is generally achieved through electrophilic substitution, where an electrophilic thiocyanating agent is generated in situ.

Electrophilic thiocyanation methods are widely employed for the synthesis of 3-thiocyanatoindoles. thieme-connect.de These strategies typically involve the reaction of an indole substrate with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent or catalyst. thieme-connect.delookchem.com The oxidant activates the thiocyanate salt to generate a more electrophilic sulfur species, which then attacks the indole ring. Various systems have been developed to achieve this transformation efficiently and with high regioselectivity. tandfonline.comtandfonline.com

Metal-based catalysts and reagents play a crucial role in promoting the electrophilic thiocyanation of indoles. These metals can act as Lewis acids or participate in single-electron transfer processes to facilitate the formation of the key C-S bond.

Anhydrous iron(III) chloride (FeCl₃) has been established as an inexpensive and practical catalyst for the electrophilic thiocyanation of indoles. thieme-connect.decapes.gov.br The reaction proceeds smoothly under mild conditions, typically at room temperature in a solvent like dichloromethane, using ammonium thiocyanate as the thiocyanate source. thieme-connect.decapes.gov.brsci-hub.se This method is characterized by high conversions, clean reaction profiles, and short reaction times. thieme-connect.decapes.gov.br The reaction demonstrates excellent regioselectivity, exclusively affording the 3-thiocyanatoindole derivatives in high yields. capes.gov.brresearchgate.net For instance, the reaction of 2-methylindole (B41428) with ammonium thiocyanate using anhydrous FeCl₃ completes within three hours at room temperature, yielding the corresponding this compound in 92% yield. thieme-connect.de A range of indoles and related aromatic compounds undergo this transformation efficiently. researchgate.net

Table 1: Iron(III) Chloride-Promoted Thiocyanation of Indoles thieme-connect.de

EntrySubstrateTime (h)Yield (%)
1Indole390
22-Methylindole392
35-Methoxyindole3.588
4N-Methylindole485

Manganese(III) acetate, Mn(OAc)₃, is another effective reagent for promoting the C-3 thiocyanation of indoles. researchgate.netrhhz.net This method operates through a free-radical mechanism. researchgate.netorientjchem.org Mn(OAc)₃ is known to be a versatile single-electron oxidant in organic synthesis, capable of initiating a variety of radical reactions under mild conditions. rsc.org In the context of thiocyanation, Mn(OAc)₃ mediates the reaction between indoles and a thiocyanate source, leading to the regioselective formation of 3-thiocyanatoindoles. researchgate.netrhhz.net The reaction conditions are generally mild, and the method is tolerant of various functional groups on the indole ring. orientjchem.orgscispace.com

Table 2: Manganese(III) Acetate-Mediated Thiocyanation of Indoles rhhz.net

EntrySubstrateSolventYield (%)
1IndoleDichloromethane85
22-MethylindoleDichloromethane82
35-NitroindoleDichloromethane78

Ceric ammonium nitrate (B79036) (CAN) is a powerful and convenient single-electron oxidant widely used for various synthetic transformations, including carbon-heteroatom bond formation. scispace.com It has been successfully applied to the thiocyanation of indoles and other electron-rich aromatic systems. scispace.comsapub.orgacs.org The reaction involves treating the indole substrate with ammonium thiocyanate in the presence of CAN, typically in a solvent like acetonitrile (B52724) at cool temperatures. scispace.com This method provides the desired 3-thiocyanatoindoles in good to excellent yields. scispace.com Mechanistically, the reaction is thought to involve the oxidation of the thiocyanate anion by CAN to generate a thiocyanate radical, which then attacks the indole ring. scispace.com

Table 3: Ceric Ammonium Nitrate (CAN) Mediated Thiocyanation of Indoles scispace.com

EntrySubstrateSolventYield (%)
1IndoleAcetonitrile85
22-MethylindoleAcetonitrile82
35-MethoxyindoleAcetonitrile80
45-NitroindoleAcetonitrile78

Hypervalent iodine reagents have emerged as mild and highly selective oxidants in modern organic synthesis. arkat-usa.org Among these, o-iodoxybenzoic acid (IBX) is a versatile and novel oxidant for the electrophilic thiocyanation of indoles, pyrroles, and arylamines. researchgate.netjchemlett.comdntb.gov.ua The direct thiocyanation of indoles with ammonium thiocyanate can be achieved using IBX under mild and neutral conditions, producing 3-thiocyanatoindoles in excellent yields and with high regioselectivity. researchgate.netjchemlett.comjchemlett.com This method, typically carried out in a solvent like acetonitrile, is noted for improving reaction times and yields compared to other systems. jchemlett.com The use of hypervalent iodine reagents can also be extended to solvent-free conditions, for example, by grinding the reactants together, which represents an efficient and environmentally friendly approach. researchgate.net

Table 4: IBX-Mediated Thiocyanation of Indoles jchemlett.comjchemlett.com

EntrySubstrateSolventTime (min)Yield (%)
1IndoleAcetonitrile1094
22-MethylindoleAcetonitrile1592
35-MethoxyindoleAcetonitrile1090
4N-MethylindoleAcetonitrile2088
55-NitroindoleAcetonitrile3085

Electrophilic Thiocyanation Strategies

Manganese(III) Acetate Mediated Approaches
Oxidant-Mediated Thiocyanation (e.g., Oxone, H2O2)

The direct thiocyanation of indoles can be effectively achieved using a thiocyanate salt in the presence of an oxidizing agent. These reactions often proceed under mild conditions and offer good yields. Common oxidants employed for this transformation include Oxone (potassium peroxymonosulfate) and hydrogen peroxide (H2O2).

A green and efficient method for the regioselective thiocyanation of indoles utilizes a cross-linked poly(4-vinylpyridine) supported thiocyanate ion ([P4-VP]SCN) in conjunction with Oxone as a mild and environmentally friendly oxidant. tandfonline.com This heterogeneous system allows for the transformation of various indoles into their corresponding 3-thiocyanato derivatives in high to excellent yields and with short reaction times. tandfonline.com The polymeric reagent can also be regenerated and reused, adding to the sustainability of the protocol. tandfonline.com Direct oxidative thiocyanation of C-H bonds has also been achieved using thiocyanate salts with oxidants like Oxone. scispace.com

Hydrogen peroxide (H2O2) serves as another mild and green oxidant for the thiocyanation of indoles. It is often used in catalytic systems. For instance, in combination with silica (B1680970) boron sulfonic acid (SBSA) and potassium thiocyanate (KSCN) in water, H2O2 facilitates the highly efficient and regioselective thiocyanation of indoles. sapub.orgresearchgate.net Similarly, a system comprising nanomagnetic Fe3O4 as a reusable catalyst, ammonium thiocyanate (NH4SCN), and H2O2 has been shown to be effective for this transformation. rhhz.net The CeBr3/H2O2 system also generates reactive species that react with NH4SCN to effectively thiocyanate indoles. researchgate.net

Table 1: Oxidant-Mediated Thiocyanation of Indole

Oxidant Catalyst/Reagent Thiocyanate Source Solvent Yield (%) Reference
Oxone [P4-VP]SCN [P4-VP]SCN Not Specified High to Excellent tandfonline.com
H2O2 Silica Boron Sulfonic Acid (SBSA) KSCN Water Good to Excellent sapub.org
H2O2 Nanomagnetic Fe3O4 NH4SCN Not Specified Good rhhz.net
H2O2 CeBr3 NH4SCN Not Specified Good to Excellent researchgate.net

Organocatalytic Thiocyanation

Organocatalysis presents an attractive, metal-free approach to the synthesis of 3-thiocyanatoindoles. These methods often utilize readily available and environmentally benign catalysts.

Phthalic Acid Catalysis

Phthalic acid has been demonstrated to be an effective organocatalyst for the regioselective thiocyanation of indoles. sci-hub.se The reaction proceeds smoothly at room temperature using potassium thiocyanate (KSCN) as the thiocyanate source and 30% hydrogen peroxide (H2O2) as the oxidant. sci-hub.se A mixture of water and ethanol (B145695) (1:4) was found to be the optimal solvent system. sci-hub.se This method offers several advantages, including mild reaction conditions, simple work-up procedures, and the use of a low-cost, commercially available catalyst, yielding the desired products in excellent yields (73-91%). sci-hub.se

Silica Boron Sulfonic Acid (SBSA) Catalysis

Silica boron sulfonic acid (SBSA) has emerged as a novel and efficient heterogeneous catalyst for the green thiocyanation of aromatic and heteroaromatic compounds. sapub.orgtandfonline.com In this protocol, indoles are treated with potassium thiocyanate (KSCN) in the presence of a catalytic amount of SBSA and hydrogen peroxide (H2O2) as a mild oxidant. sapub.orgresearchgate.net The reaction is typically carried out in water, highlighting its environmental benefits. sapub.org This method provides the corresponding 3-thiocyanatoindoles with high regioselectivity and in good to excellent yields. sapub.org The advantages of this procedure include short reaction times, low cost of reagents, and mild reaction conditions. sapub.org

Table 2: Organocatalytic Thiocyanation of Indole

Catalyst Thiocyanate Source Oxidant Solvent Yield (%) Reference
Phthalic Acid KSCN H2O2 H2O:EtOH (1:4) 73-91 sci-hub.se
Silica Boron Sulfonic Acid (SBSA) KSCN H2O2 Water High sapub.orgresearchgate.net

Mechanochemical and Solvent-Free Thiocyanation Protocols

Mechanochemical methods, which involve inducing chemical reactions through mechanical force, offer a sustainable and efficient alternative to traditional solvent-based syntheses. These protocols often proceed rapidly and with minimal waste generation.

Grinding-Based Methods

An efficient, solvent-free method for the thiocyanation of indoles has been developed using grinding techniques. researchgate.net In one approach, indoles are ground with ammonium thiocyanate and hypervalent iodine reagents, leading to the rapid formation of 3-thiocyanatoindoles in good yields (75-86%). researchgate.net Another grinding-based method, specifically ball-milling, utilizes ammonium persulfate and ammonium thiocyanate with silica as a grinding auxiliary. researchgate.net This approach is applicable to a wide variety of substrates, including indole, affording the corresponding aryl thiocyanates in moderate to excellent yields. researchgate.net A grindstone technique using iodine monochloride or potassium metaperiodate with potassium bisulfate and ammonium thiocyanate has also been reported to be highly efficient. rasayanjournal.co.in

Sodium Monobromoisocyanurate (SMBI) Systems

Sodium monobromoisocyanurate (SMBI) has been identified as a new and efficient catalyst for the direct synthesis of aryl thiocyanates. semanticscholar.orgresearchgate.net The thiocyanation of indoles is carried out using ammonium thiocyanate in methanol (B129727) at 50 °C. semanticscholar.org This method is highly efficient, with the reaction going to completion within a few hours to yield this compound in high yields (80-90%). semanticscholar.orglac-bac.gc.ca The key advantages of this protocol include mild reaction conditions, the economic viability of the catalyst, and straightforward product isolation. semanticscholar.org

Table 3: Mechanochemical and Solvent-Free Thiocyanation of Indole

Method Reagents Conditions Yield (%) Reference
Grinding NH4SCN, Hypervalent iodine reagents Solvent-free 75-86 researchgate.net
Ball-Milling NH4SCN, Ammonium persulfate, Silica Solvent-free Moderate to Excellent researchgate.net
Grindstone NH4SCN, ICl/KHSO4 or KIO4/KHSO4 Acetonitrile Good to Excellent rasayanjournal.co.in
SMBI Catalysis NH4SCN, SMBI Methanol, 50 °C 80-90 semanticscholar.orglac-bac.gc.ca

Photoinduced C-H Thiocyanation

Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally friendly method for the C-3 thiocyanation of indoles. tandfonline.com This approach often utilizes a photocatalyst, an inexpensive thiocyanate source like ammonium thiocyanate (NH4SCN), and an oxidant, frequently atmospheric oxygen, under mild reaction conditions. tandfonline.comjchemlett.com

Several types of photocatalysts have been successfully employed. Porphyrins, for instance, have been used to catalyze the electrophilic C-H thiocyanation of indoles under visible light, yielding a range of this compound products in moderate to good yields. tandfonline.com Similarly, organic dyes such as Rose Bengal and eosin (B541160) Y are effective metal-free photocatalysts for this transformation. jchemlett.com The reaction mechanism generally begins with the photo-excitation of the catalyst by visible light. jchemlett.com The excited photocatalyst then interacts with the thiocyanate anion (SCN⁻) to generate a thiocyanate radical (•SCN). jchemlett.com This radical then undergoes an electrophilic addition to the electron-rich C-3 position of the indole ring, leading to an intermediate that, after oxidation and deprotonation, yields the final this compound product. jchemlett.com The photocatalytic cycle is completed by the oxidation of the reduced photocatalyst by an oxidant like molecular oxygen. jchemlett.com

Researchers have also developed methods that are free of both exogenous photocatalysts and metals. researchgate.net In some cases, visible light itself can induce an electron transfer from the electron-rich indole to oxygen, creating an indole radical cation and a superoxide (B77818) radical anion, which then facilitates the thiocyanation reaction. researchgate.netrsc.org This highlights a green and sustainable pathway for synthesizing these valuable compounds. tandfonline.comrsc.org

Regioselectivity in 3-Position Thiocyanation of Indole

The functionalization of the indole ring presents a challenge in controlling regioselectivity due to the presence of multiple reactive C-H bonds. nih.gov However, for electrophilic substitution reactions like thiocyanation, there is a strong and inherent preference for the C-3 position.

The regioselectivity of indole functionalization is primarily governed by electronic factors. The indole ring system consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The pyrrole moiety is highly electron-rich, and within this ring, the C-3 position possesses the highest electron density and nucleophilicity, making it the most susceptible site for electrophilic attack. nih.govrsc.org This inherent electronic bias is the principal reason for the preferential C-3 thiocyanation of the indole scaffold. jchemlett.com

The nature of substituents on the indole ring can further influence reactivity, though the C-3 selectivity is often maintained.

Electron-withdrawing groups (EWGs), such as bromo (Br), chloro (Cl), or nitro (NO₂), decrease the nucleophilicity of the indole ring. jchemlett.comsapub.org While indoles with weakly deactivating groups like halogens still undergo C-3 thiocyanation effectively, those with strong EWGs like a nitro group may show reduced reactivity or fail to react under certain conditions. jchemlett.comthieme-connect.com

In some advanced synthetic strategies, directing groups can be installed on the indole nitrogen to steer functionalization to other positions like C-2 or C-7, but for direct thiocyanation of unsubstituted or benzene-ring-substituted indoles, C-3 remains the favored position. acs.org

The efficiency of C-3 thiocyanation of indole varies significantly depending on the chosen synthetic method, including the catalyst, oxidant, and reaction conditions. A wide array of methods has been developed, ranging from those using metal catalysts and strong oxidants to greener, metal-free, and light-induced protocols.

For instance, methods employing oxidants like o-iodoxybenzoic acid (IBX) or ceric ammonium nitrate (CAN) with ammonium thiocyanate can produce this compound in excellent yields, often exceeding 90%. thieme-connect.com Systems using ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) with catalysts also demonstrate high efficiency. rhhz.netthieme-connect.de Visible-light-mediated methods, prized for their mild conditions, provide moderate to good yields, typically in the range of 31-73%, depending on the specific photocatalyst and indole substrate used. tandfonline.com The choice of solvent can also play a role, with acetonitrile and methanol being commonly used. jchemlett.comrhhz.net

Catalyst/PromoterOxidantSolventTimeYield (%)Reference
PorphyrinAir (O₂)Acetonitrile24 h73 tandfonline.com
Rose BengalAir (O₂)Acetonitrile12 h92 jchemlett.com
IBX-Acetonitrile10 min92 thieme-connect.com
FeCl₃-Dichloromethane4 h89 thieme-connect.de
nano-Fe₃O₄H₂O₂Acetonitrile10 min98 rhhz.net
Boron Sulfonic AcidH₂O₂Water10 min96 researchgate.net
Selectfluor™-Acetonitrile9-15 minExcellent jchemlett.com
Iodic Acid (HIO₃)-Chloroform-High jchemlett.com

Factors Influencing Regioselective Functionalization

Synthesis of Substituted this compound Variants (e.g., 5-Bromo-3-thiocyanatoindole)

The synthetic methodologies for thiocyanation are generally applicable to indole substrates bearing various substituents, allowing for the creation of a library of this compound variants. The synthesis of 5-bromo-3-thiocyanatoindole is a representative example that has been achieved through several different protocols.

The presence of a bromine atom at the C-5 position, an electron-withdrawing group, makes the indole ring less nucleophilic compared to the unsubstituted parent compound. sapub.org Consequently, the reaction conditions might require slight adjustments, or longer reaction times may be necessary to achieve good yields. sapub.orgresearchgate.net

For example, the reaction of 5-bromoindole (B119039) with potassium thiocyanate using boron sulfonic acid as a catalyst and hydrogen peroxide as an oxidant in water afforded 5-bromo-3-thiocyanatoindole in good yield, although it required a longer reaction time compared to electron-rich indoles. sapub.orgresearchgate.net Another effective method involves using o-iodoxybenzoic acid (IBX) as an oxidant in acetonitrile, which successfully converts 5-bromo-1H-indole to the desired 5-bromo-3-thiocyanatoindole derivative. thieme-connect.com Visible-light-induced methods using porphyrin as a photocatalyst have also been shown to be effective for the synthesis of this and other halo-substituted variants. tandfonline.com

Starting MaterialProductMethod/ReagentsYield (%)Reference
5-Bromoindole5-Bromo-3-thiocyanatoindoleIBX, NH₄SCN, Acetonitrile90 thieme-connect.com
5-Bromoindole5-Bromo-3-thiocyanatoindoleBoron Sulfonic Acid, KSCN, H₂O₂85 sapub.orgresearchgate.net
5-Bromoindole5-Bromo-3-thiocyanatoindolePorphyrin, NH₄SCN, Visible Light, Air62 tandfonline.com
5-Methoxyindole5-Methoxy-3-thiocyanatoindoleIBX, NH₄SCN, Acetonitrile94 thieme-connect.com
5-Nitroindole5-Nitro-3-thiocyanatoindoleIBX, NH₄SCN, Acetonitrile88 thieme-connect.com

Synthetic Transformations and Utility of 3 Thiocyanatoindole As a Building Block

Construction of Complex Heterocyclic Systems

3-Thiocyanatoindole is an excellent precursor for the synthesis of intricate heterocyclic architectures, primarily through cycloaddition reactions where the cyano group of the thiocyanate (B1210189) moiety participates as a key reactive partner.

Ruthenium-Catalyzed Cycloaddition Reactions

Transition-metal-catalyzed reactions, particularly those involving ruthenium, have proven highly effective for constructing fused and linked heterocyclic systems. The [2+2+2] cycloaddition reaction, which involves the coupling of two alkyne units and one nitrile unit, is a powerful, atom-economical method for synthesizing substituted pyridines. organic-chemistry.orgthieme-connect.com In this context, the nitrile component of the this compound molecule is harnessed to build novel 3-(2-thiopyridyl)indole structures. organic-chemistry.orgorganic-chemistry.org

A highly efficient protocol has been developed for the synthesis of 3-(2-thiopyridyl)indoles through the ruthenium(II)-catalyzed [2+2+2] cycloaddition of various α,ω-diynes with 3-thiocyanatoindoles. organic-chemistry.orgorganic-chemistry.org This atom-economical methodology provides access to a variety of 3-(2-thiopyridyl)indole derivatives in good to excellent yields under mild reaction conditions. organic-chemistry.org The reaction involves the coupling of a diyne and the C≡N triple bond of the thiocyanate group, leading directly to the formation of a pyridine (B92270) ring attached to the indole (B1671886) C3-position via a sulfur bridge. organic-chemistry.org This transformation is notable for its broad substrate scope, accommodating various substituents on both the indole ring and the diyne partner.

Table 1: Ruthenium-Catalyzed Synthesis of 3-(2-Thiopyridyl)indoles

This compound α,ω-Diyne Product Yield (%)
1-Methyl-3-thiocyanatoindole TsN(CH₂C≡CH)₂ 1-Methyl-3-((4-tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole 90%
This compound TsN(CH₂C≡CH)₂ 3-((4-Tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole 85%
5-Bromo-3-thiocyanatoindole TsN(CH₂C≡CH)₂ 5-Bromo-3-((4-tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole 88%
1-Methyl-3-thiocyanatoindole C(COOEt)₂(CH₂C≡CH)₂ Diethyl 2-((1-methylindol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate 82%
This compound C(COOEt)₂(CH₂C≡CH)₂ Diethyl 2-((indol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate 80%
5-Bromo-3-thiocyanatoindole C(COOEt)₂(CH₂C≡CH)₂ Diethyl 2-((5-bromoindol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate 84%

Data sourced from Chowdhury & Goswami, 2017. organic-chemistry.org

The success of the [2+2+2] cycloaddition is highly dependent on the choice of catalyst and reaction conditions. organic-chemistry.orgnih.gov An investigation into various catalytic systems revealed that chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), denoted as [Cp*RuCl(COD)], is a particularly effective catalyst for this transformation. organic-chemistry.org The study explored different ruthenium complexes, solvents, and temperatures to optimize the reaction yield.

Initial attempts using catalysts like hydrated ruthenium(III) chloride (RuCl₃·nH₂O) under solvent-free conditions, even at high temperatures, failed to produce the desired cycloadduct. organic-chemistry.org In contrast, Grubbs' second-generation catalyst provided the product in a moderate yield. The most efficient system was found to be [CpRuCl(COD)] in ethanol (B145695) at room temperature, which afforded excellent yields with a relatively low catalyst loading. organic-chemistry.org This highlights the superior performance of the [CpRuCl(COD)] complex under mild, open-flask conditions. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for Cycloaddition

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
RuCl₃·nH₂O (3) None 110 24 0
Grubbs II (3) None 110 12 45
[Cp*RuCl(COD)] (3) None 110 0.5 85
[Cp*RuCl(COD)] (3) Ethanol RT 0.16 90
[Cp*RuCl(COD)] (1) Ethanol RT 0.5 82

Reaction between 1-methyl-3-thiocyanatoindole and TsN(CH₂C≡CH)₂. RT = Room Temperature. Data sourced from Chowdhury & Goswami, 2017. organic-chemistry.org

[2+2+2] Cycloaddition with α,ω-Diynes for 3-(2-Thiopyridyl)indoles

Derivatization to Sulfur-Containing Indole Analogs

Beyond cycloaddition reactions, the thiocyanate group of this compound is a functional handle for accessing other classes of sulfur-containing heterocyclic derivatives. These transformations expand the synthetic utility of this compound as a versatile intermediate.

The synthesis of aziridine (B145994) derivatives containing a thiocyanate group represents a valuable transformation in heterocyclic chemistry. rsc.orgrsc.org While a direct conversion from this compound is not explicitly detailed, the formation of thiocyanate-based aziridines from related precursors provides a blueprint for potential derivatization. Theoretical calculations on the mechanism for substituting a chloride with a thiocyanate in 2-(chloromethyl)aziridine derivatives have been conducted. rsc.orgrsc.org These computations indicate that the reaction proceeds effectively, suggesting that similar nucleophilic substitution pathways could be envisioned for appropriately functionalized indole precursors to generate novel thiocyanate-bearing aziridinyl-indoles.

The conversion of organic thiocyanates into 5-substituted-1H-tetrazoles is a well-established synthetic route. organic-chemistry.orgthieme-connect.com This reaction, typically a [3+2] cycloaddition between the thiocyanate and an azide (B81097) source, can be applied to this compound to furnish 3-(1H-tetrazol-5-ylthio)indole derivatives. researchgate.net An improved protocol utilizes zinc(II) chloride as a catalyst with sodium azide in an alcohol solvent such as isopropanol. organic-chemistry.org This method is noted for its mild conditions, short reaction times, and high yields for a wide range of thiocyanate substrates. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is believed to involve the zinc-catalyzed formation of an intermediate that readily reacts with sodium azide to form the tetrazole ring. organic-chemistry.org This provides a direct and efficient pathway to convert the thiocyanate functionality of this compound into a biologically relevant tetrazole ring system. nih.gov

Formation of Thiocyanate-Based Aziridine Derivatives

Role as a Versatile Synthetic Intermediate

The thiocyanate group at the C3 position of the indole ring makes this compound a highly valuable and versatile building block in organic synthesis. Its unique reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures and novel heterocyclic systems. This versatility has established this compound as a key intermediate for chemists aiming to develop new pharmaceuticals, agrochemicals, and functional materials. e-journals.in

Precursor for Advanced Organic Molecules

This compound serves as a crucial starting point for the synthesis of a variety of advanced organic molecules, particularly those containing sulfur. The thiocyanate moiety (-SCN) is an excellent electrophilic handle and can be readily converted into other sulfur-containing functional groups. e-journals.in This transformative potential allows for the creation of diverse molecular libraries from a single, accessible precursor.

One of the most significant applications of this compound is its role as a precursor to 3-indolylthiols. These thiols are important intermediates in their own right and have been investigated for a range of biological activities, including anti-allergy, anti-angina, and HIV-treating properties. e-journals.in The conversion is typically achieved through reduction of the thiocyanate group.

Furthermore, the thiocyanate group can be transformed into sulfides and thioesters. e-journals.inrhhz.net These transformations are fundamental in synthetic organic chemistry for building complex molecules. For instance, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-sulfur bonds, introducing diverse substituents at the C3 position of the indole core. Organothiocyanates, in general, are recognized as valuable synthetic intermediates that can be readily converted into a wide array of organosulfur compounds. mdpi.com

The utility of this compound extends to the synthesis of more complex heterocyclic systems. Research has shown its use in cycloaddition reactions to create fused or spiro-heterocycles. sci-hub.se A notable example is the reaction with certain partners to form 3-(2-aminothiazol-4-yl)indoles, which are scaffolds of interest in medicinal chemistry. e-journals.innih.gov This highlights the role of this compound not just as a source of a functionalized indole, but as a key component in constructing entirely new ring systems appended to the indole core.

Table 1: Transformations of this compound into Advanced Molecules

Transformation ProductDescription of TransformationPotential Application/SignificanceReference
3-IndolylthiolsReduction of the thiocyanate group.Intermediates for bioactive compounds (anti-allergy, HIV-treating). e-journals.in
Aryl Alkyl SulfidesReaction with alkylating agents.Builds diverse organosulfur molecules. rhhz.net
Aryl ThioestersConversion via reaction with acylating agents or hydrolysis followed by esterification.Versatile intermediates in organic synthesis. e-journals.inrhhz.net
3-(2-Aminothiazol-4-yl)indolesCycloaddition reaction with appropriate synthetic partners.Synthesis of complex, biologically relevant heterocyclic systems. e-journals.insci-hub.se

Functionalization Strategies for Novel Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. sioc-journal.cnorganic-chemistry.org Consequently, developing strategies to functionalize the indole ring at various positions is a major focus of synthetic chemistry. This compound provides a unique platform for such functionalization, particularly at the electron-rich C3 position.

The thiocyanation of indoles is an effective method for introducing a versatile functional group that serves as a linchpin for subsequent modifications. e-journals.in The presence of the thiocyanate group activates the indole core for a range of further reactions, allowing for the creation of novel indole scaffolds that would be difficult to access through other means. sioc-journal.cn

Strategies for functionalization often involve leveraging the thiocyanate group as either a leaving group or as a reactive handle for cyclization reactions. For example, tandem reactions have been developed where an initial thiocyanation is followed by an intramolecular cyclization, providing rapid access to complex, polycyclic indole derivatives. dntb.gov.ua This approach is highly efficient, as it allows for the construction of multiple bonds and rings in a single synthetic sequence.

Another key strategy involves the transformation of the thiocyanate group to introduce different functionalities. As mentioned previously, its conversion to a thiol opens up pathways for S-alkylation, S-arylation, and disulfide formation, significantly diversifying the substituents at the C3 position. These functionalization strategies are crucial for exploring the structure-activity relationships of indole-based compounds in drug discovery programs. sioc-journal.cn The development of new catalytic methods continues to expand the toolkit available for modifying this compound, enabling the synthesis of increasingly complex and functionally diverse indole derivatives. organic-chemistry.org

Table 2: Functionalization Strategies Utilizing this compound

StrategyDescriptionSynthetic OutcomeReference
Tandem Thiocyanation/CyclizationAn initial electrophilic thiocyanation of an indole precursor is followed by an intramolecular cyclization reaction.Rapid construction of polycyclic indole derivatives. dntb.gov.ua
Nucleophilic SubstitutionThe thiocyanate group is displaced by various nucleophiles.Introduction of a wide range of substituents at the C3 position. e-journals.in
Reductive Conversion to ThiolThe -SCN group is reduced to a thiol (-SH) group.Creates a nucleophilic handle for subsequent S-alkylation or S-arylation. e-journals.in
Cycloaddition ReactionsThe thiocyanate acts as a component in building a new heterocyclic ring fused or attached to the indole.Formation of novel and complex heterocyclic scaffolds like thiazolyl-indoles. sci-hub.se

Spectroscopic Characterization Techniques for 3 Thiocyanatoindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy is instrumental in identifying the number, type, and connectivity of protons in a molecule. For 3-thiocyanatoindole derivatives, the ¹H NMR spectrum typically displays signals corresponding to the protons of the indole (B1671886) ring and any substituents.

In the case of the parent this compound, the aromatic protons of the indole backbone generally appear in the range of δ 7.13-7.64 ppm. rsc.org The proton at the C2 position of the indole ring often presents as a distinct signal, for instance, a triplet at δ 7.64 Hz. rsc.org The NH proton of the indole ring is also a key feature, typically observed as a broad singlet at a downfield chemical shift, such as δ 9.22 ppm. rsc.org

For substituted derivatives, the chemical shifts and coupling patterns of the aromatic protons can provide valuable information about the position and nature of the substituents. For example, in 2-methyl-3-thiocyanatoindole, the aromatic protons appear as a multiplet between δ 7.03-7.19 ppm, with an additional doublet at δ 7.53 ppm, while the methyl protons at the C2 position show a singlet at δ 2.35 ppm. rsc.org The NH proton in this derivative is observed at δ 9.43 ppm. rsc.org In N-methyl-3-thiocyanatoindole, the N-methyl protons appear as a singlet at δ 3.72 ppm, and the aromatic protons are observed as a multiplet in the range of δ 7.25-7.71 ppm. rsc.org

Table 1: ¹H NMR Data for Selected this compound Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity
This compound rsc.org CDCl₃ Aromatic 7.13-7.25 m
H-2 7.64 t
NH 9.22 s
2-Methyl-3-thiocyanatoindole rsc.org CDCl₃ Aromatic 7.03-7.19 m
Aromatic 7.53 d
CH₃ 2.35 s
NH 9.43 s
N-Methyl-3-thiocyanatoindole rsc.org CDCl₃ Aromatic 7.25-7.71 m
N-CH₃ 3.72 s

d: doublet, m: multiplet, s: singlet, t: triplet

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

In the ¹³C NMR spectrum of this compound, the carbon atom of the thiocyanate (B1210189) group (SCN) is a key diagnostic signal, typically appearing around δ 110-112 ppm. The carbons of the indole ring resonate in the aromatic region, generally between δ 91.0 and δ 136.5 ppm. rsc.org For instance, the C3 carbon, to which the thiocyanato group is attached, is observed at a distinct upfield position, around δ 91.0 ppm. rsc.org

Substituents on the indole ring influence the chemical shifts of the carbon atoms. In 2-methyl-3-thiocyanatoindole, the C3 carbon appears at δ 88.0 ppm, and the methyl carbon resonates at δ 13.9 ppm. rsc.org For N-methyl-3-thiocyanatoindole, the C3 carbon is found at δ 110.7 ppm, and the N-methyl carbon appears at δ 33.7 ppm. rsc.org

Table 2: ¹³C NMR Data for Selected this compound Derivatives

Compound Solvent Carbon Chemical Shift (δ, ppm)
This compound rsc.org CDCl₃ C-3 91.0
Aromatic C 112.4, 118.5, 121.7, 124.0, 127.6, 131.5, 136.5
2-Methyl-3-thiocyanatoindole rsc.org CDCl₃ C-3 88.0
CH₃ 13.9
Aromatic C 11.35, 117.9, 121.2, 122.6, 128.7, 135.3, 142.4
N-Methyl-3-thiocyanatoindole rsc.org CDCl₃ C-3 110.7
N-CH₃ 33.7
Aromatic C 110.7, 112.1, 118.5, 120.9, 123.0, 128.7, 134.9, 136.7

Proton Nuclear Magnetic Resonance (1H NMR)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule. rtilab.com This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org

A key diagnostic feature in the IR spectrum of this compound derivatives is the characteristic stretching vibration of the thiocyanate (C≡N) group. This sharp and intense absorption band typically appears in the range of 2150-2160 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring is also prominent, usually observed as a broad band around 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically found around 3100-3000 cm⁻¹. wikipedia.org

For example, in a study synthesizing various 3-substituted indole derivatives, the FT-IR spectra were recorded to confirm the presence of key functional groups. rsc.org In another instance, the thiocyanation of indole precursors was monitored, and the IR spectrum was used to detect the thiocyanate stretching vibration at approximately 2150 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Thiocyanate (SCN) C≡N Stretch 2150 - 2160 rsc.org
Indole N-H N-H Stretch 3400 - 3500
Aromatic C-H C-H Stretch 3000 - 3100 wikipedia.org
Aromatic C=C C=C Stretch 1450 - 1600 wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. scirp.org Techniques such as high-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

For this compound derivatives, mass spectrometry is used to confirm the molecular weight and elemental composition. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key piece of data. For example, the calculated m/z for the [M+H]⁺ ion of 3-thiocyanato-1H-indole-6-carboxylic acid (C₁₀H₇N₂O₂S) is 231.0235, which can be confirmed by HRMS. The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure of the molecule. scirp.org

Different ionization techniques can be employed, such as electron impact (EI) or electrospray ionization (ESI), depending on the nature of the compound and the desired information. scirp.orgmdpi.com

Table 4: Mass Spectrometry Data for a Representative this compound Derivative

Compound Ionization Mode Ion Calculated m/z
3-Thiocyanato-1H-indole-6-carboxylic acid HRMS (ESI) [M+H]⁺ 231.0235

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov

The UV-Vis spectrum of indole and its derivatives typically shows characteristic absorption bands corresponding to π→π* transitions within the indole ring. srce.hr The position and intensity of these absorption maxima (λmax) can be influenced by the presence of substituents. For indole itself, absorption maxima are typically observed around 270-280 nm. acs.org

For 3-substituted indoles, the electronic transitions can be affected by the nature of the substituent. rsc.org The thiocyanato group can influence the electronic properties of the indole ring, leading to shifts in the absorption bands. UV-Vis spectroscopy can be used to study these effects and to characterize the electronic structure of the molecule. rsc.org In some cases, the absorption spectra of substituted indoles are recorded in different solvents to study solvatochromic effects, which can provide insights into the nature of the electronic transitions. rsc.org

Table 5: Typical UV-Vis Absorption Maxima for Indole Derivatives

Compound Solvent λmax (nm)
Indole acs.org Not specified 270
Fused BN indole II acs.org Not specified 292
External BN indole I acs.org Not specified 282

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The experimentally determined percentages of C, H, N, and S are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and composition of the compound.

For example, for this compound (C₉H₆N₂S), the calculated elemental composition is C, 62.05%; H, 3.47%; N, 16.08%. rsc.org Experimental results from elemental analysis should closely match these values to confirm the identity of the compound. rsc.org Similarly, for 2-methyl-3-thiocyanatoindole (C₁₀H₈N₂S), the calculated values are C, 63.80%; H, 4.28%; N, 14.88%, and for N-methyl-3-thiocyanatoindole (C₁₀H₈N₂S), they are C, 63.80%; H, 4.28%; N, 14.88%. rsc.org

Table 6: Calculated Elemental Composition for Selected this compound Derivatives

Compound Molecular Formula %C (Calculated) %H (Calculated) %N (Calculated)
This compound rsc.org C₉H₆N₂S 62.05 3.47 16.08
2-Methyl-3-thiocyanatoindole rsc.org C₁₀H₈N₂S 63.80 4.28 14.88
N-Methyl-3-thiocyanatoindole rsc.org C₁₀H₈N₂S 63.80 4.28 14.88

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal XRD analysis is the gold standard for unambiguously confirming molecular structures, determining stereochemistry, and understanding intermolecular interactions that govern the crystal packing. This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the precise locations of the atoms can be determined.

The structural elucidation of these compounds is critical for understanding their chemical reactivity and potential applications. The data obtained from XRD, including bond lengths, bond angles, torsion angles, crystal system, and space group, provide a complete and precise picture of the molecule's solid-state conformation.

Research has demonstrated the successful application of single-crystal XRD to confirm the structures of various this compound derivatives. In a notable study focusing on the regioselective thiocyanation of indoles, the structure of the parent compound, 3-thiocyanato-1H-indole , was unequivocally confirmed by single-crystal X-ray diffraction. The corresponding crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2298988. jyu.fi

Furthermore, the structural characterization of more complex derivatives has been accomplished. For instance, the synthesis of novel heterocyclic systems incorporating the indole nucleus has relied on XRD for structural verification. In one such example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- jyu.fimdpi.comtriazolo[3,4-b] jyu.firesearch-nexus.netthiadiazole , a complex derivative, was determined to validate its molecular architecture. mdpi.comresearchgate.net This analysis confirmed the connectivity of the fused ring system and provided insights into its supramolecular assembly. jyu.fimdpi.comresearchgate.net

In another study, the reaction of 3-thiocyanatoindoles with diynes to form 3-(2-thiopyridyl)indole derivatives was reported, with the structures of the products being confirmed by spectroscopic methods and, for selected examples, by single-crystal XRD analysis, with crystal structure data being made available in CIF file format. rsc.org

The table below summarizes key crystallographic data obtained from the X-ray diffraction analysis of selected this compound derivatives and related compounds.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Dimensions
N-Thiocyanato-dibenzenesulfonimideC₁₃H₁₀N₂O₄S₃MonoclinicP2₁/ca = 11.5057(16) Å b = 9.9709(14) Å c = 13.090(2) Å β = 105.100(4)°
4-Methyl-3-thiocyanato-1H-indoleDetailed crystallographic data for this specific compound, including crystal system, space group, and unit cell dimensions, were noted as determined but not fully detailed in the available literature.
8-(1H-indol-2-yl)-5-(p-tolyl)- jyu.fimdpi.comtriazolo[3,4-b] jyu.firesearch-nexus.netthiadiazoleC₁₇H₁₁N₅SThe successful X-ray single-crystal structure measurement confirmed the molecular and supramolecular structure of this derivative. mdpi.comresearchgate.net

These structural studies are invaluable, providing precise data that underpins the rational design of new derivatives with specific properties. The detailed understanding of the molecular geometry and intermolecular forces, such as hydrogen bonding and π-π stacking, derived from XRD analysis, is crucial for developing a deeper comprehension of the structure-property relationships within this class of compounds.

Computational and Theoretical Studies of 3 Thiocyanatoindole

Elucidation of Reaction Mechanisms and Pathways

Computational methods are crucial for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of a given transformation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly effective for studying reaction mechanisms. nih.govmdpi.comrsc.org DFT calculations have been applied to understand the synthesis of thiocyanated indoles and their subsequent participation in cycloaddition reactions.

Studies on the thiocyanation of indoles have used DFT to explore the reaction mechanism and regioselectivity. For instance, calculations can elucidate the steps involved in electrophilic thiocyanation, helping to understand why the substitution occurs preferentially at the C3 position of the indole (B1671886) ring. DFT has been used to study key intermediates in related syntheses, showing how certain radical intermediates can be stabilized through complexation, which influences the final product formation. researchgate.net

Furthermore, DFT is extensively used to analyze cycloaddition reactions involving the indole scaffold. maxapress.comrsc.org These reactions are powerful methods for constructing complex heterocyclic five-membered rings. maxapress.com Theoretical investigations of [3+2] cycloadditions, for example, analyze the different potential pathways, such as fused endo/exo approaches or bridged channels, to determine the kinetic and thermodynamic products. maxapress.commdpi.com DFT calculations on the [2+2+2] cycloaddition of diynes with 3-thiocyanatoindoles have been performed to understand the reaction pathway, which proceeds via a ruthenium catalyst to form complex carbazole (B46965) structures. sci-hub.se These studies confirm that such reactions are generally stepwise, often involving the formation of zwitterionic or diradical intermediates, rather than a concerted mechanism. pku.edu.cn

For cycloaddition reactions of indole derivatives, DFT calculations provide detailed energetic data. For example, in intramolecular [3+2] cycloadditions, the activation energies for different stereochemical pathways (e.g., fused-endo vs. fused-exo) can be calculated to predict which product will form fastest. maxapress.com One study on an intramolecular [3+2] cycloaddition of an indole derivative found the fused-endo pathway to be kinetically favored, which was consistent with experimental results. maxapress.com The calculations also show that such cycloaddition reactions are typically exothermic and exergonic, meaning they release energy and are spontaneous. maxapress.commdpi.com

In stepwise cycloaddition mechanisms, DFT can calculate the energy of each intermediate and transition state. For example, in a proposed [8+2] cycloaddition, the initial bond formation leads to a zwitterionic intermediate, which then undergoes ring closure. pku.edu.cn The activation free energy for the initial rate-determining step was calculated to be 21.7 kcal/mol. pku.edu.cn These energetic details are critical for optimizing reaction conditions and understanding why certain pathways are preferred over others.

Table 1: Example of Calculated Reaction Energetics for Cycloaddition Reactions

Reaction TypePathwayCalculated Activation Free Energy (kcal/mol)Key Finding
[8+2] Cycloaddition of DienylfuranStepwise (Zwitterionic Intermediate)21.7The initial C-C bond formation is the rate-determining step. pku.edu.cn
[4+2] followed by nih.govmdpi.com-Vinyl ShiftStepwise16.6This pathway is more favorable than a direct concerted [8+2] reaction for certain substrates. pku.edu.cn
Intramolecular [3+2] Cycloaddition of Indole-nitroneFused-EndoNot specifiedThis pathway was identified as the kinetically favored route. maxapress.com

Density Functional Theory (DFT) Studies on Thiocyanation and Cycloadditions

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential computational techniques for predicting how a molecule like 3-thiocyanatoindole might interact with biological macromolecules, such as proteins and DNA. These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds against protein targets known to be involved in diseases like cancer. For indole derivatives, tubulin and topoisomerase II are common targets. nih.govmdpi.com

Tubulin Interaction: Tubulin is the protein subunit of microtubules, which are critical for cell division. Many indole-based compounds act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.govfrontiersin.org Docking studies reveal that the indole scaffold fits into a hydrophobic pocket, while various substituents form key hydrogen bonds. nih.gov For example, docking of some indole derivatives showed hydrogen bond interactions with residues like CYSβ241, VALβ181, and ASPβ251 in the β-tubulin subunit. nih.gov Although specific docking studies for this compound were not found, the general binding mode of related indole derivatives suggests that the thiocyanate (B1210189) group at the C3 position would likely influence interactions within the binding pocket.

Topoisomerase II Interaction: Topoisomerase II (Topo II) is an enzyme that alters DNA topology and is a key target for anticancer drugs. mdpi.complos.org Inhibitors often function by intercalating into DNA and stabilizing the Topo II-DNA complex, leading to double-strand breaks and cell death. scienceforecastoa.comnih.gov Docking studies of various heterocyclic compounds, including indole derivatives, into the DNA-binding site of Topo II have been performed. These studies identify crucial hydrogen bonds and hydrophobic interactions with both the protein and DNA bases. scienceforecastoa.comresearchgate.net For instance, docking of some inhibitors revealed interactions with key amino acid residues and predicted strong binding affinities. scienceforecastoa.comnih.govresearchgate.net While no specific docking results for this compound with Topo II are available, these studies on related structures provide a framework for predicting its potential interactions.

Table 2: Summary of Molecular Docking Findings for Indole Derivatives with Tubulin and Topoisomerase II

Target ProteinIndole Derivative ClassPDB CodeKey Interacting ResiduesTypical Docking Score/Binding Energy
β-TubulinTMP-Indole Analogues1SA0CYSβ241, LEUβ248, METβ259Not specified
β-TubulinIMP-Indole Analogues4O2BVALβ181, ASPβ251, LEUβ255Not specified
Topoisomerase IIChalcone Substituted 9-Anilinoacridines1ZXMInteractions with DNA bases-5.88 to -7.50 (Glide Score) scienceforecastoa.com
Topoisomerase IIδ-Carboline DerivativesNot specifiedNot specifiedHigh positive Libdock score nih.gov
Note: Data for specific this compound derivatives were not available in the cited results. The table shows findings for related compound classes to illustrate the methodology.

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate their motion, generating a trajectory of the complex's behavior in a simulated physiological environment. rug.nlresearchgate.net

MD simulations are used to validate the results of molecular docking. nih.govfortunejournals.com A stable complex in an MD simulation is a good indicator of a viable binding mode. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone over time from its initial position. A stable, plateauing RMSD curve suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

For various indole derivatives complexed with targets like β-tubulin, MD simulations have confirmed the stability of the docked poses and the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. frontiersin.orgnih.gov While no MD simulation studies have been published specifically for this compound, this technique would be a critical next step to validate any predicted binding modes from docking studies and to understand the dynamic nature of its interaction with targets like tubulin or topoisomerase II.

Molecular Docking for Biological Target Interaction Prediction (e.g., tubulin, topoisomerase II)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. sci-hub.semdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov

A QSAR model is built using a "training set" of compounds with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that relates these descriptors to the activity. frontiersin.org The predictive power of the model is validated using a "test set" of compounds not included in the model's development. nih.govfrontiersin.org

QSAR studies have been performed on various classes of indole derivatives to design novel antioxidants and enzyme inhibitors. mdpi.comnih.gov For example, a 2D-QSAR model for 3-iodochromone derivatives as fungicides identified electronic and topological descriptors as major factors influencing activity. frontiersin.org The statistical quality of this model was high, with a correlation coefficient (r²) of 0.943 and a cross-validated coefficient (q²) of 0.911. frontiersin.org

Although no specific QSAR models focused on this compound were identified in the search results, this methodology represents a valuable approach for systematically designing more potent analogues. By synthesizing a series of this compound derivatives and measuring their activity against a target, a QSAR model could be developed to guide further optimization efforts.

Table 3: Examples of QSAR Models for Indole and Related Heterocyclic Derivatives

Compound ClassTarget ActivityStatistical MethodKey DescriptorsModel Quality (r² / q²)
3-Iodochromone DerivativesFungicidalMLRDeltaEpsilonC, T_2_Cl_6, ZCompDipole frontiersin.org0.943 / 0.911 frontiersin.org
1,2,3-Thiadiazole ThioacetanilidesHIV-RT InhibitionMLR (2D)Not specified0.97 / 0.94 nih.gov
1,2,3-Thiadiazole ThioacetanilidesHIV-RT InhibitionkNN-MFA (3D)Hydrophobic and electrostatic fields0.97 / 0.89 nih.gov
Isatin and Indole DerivativesSARS 3CLpro InhibitionCORAL (Monte Carlo)SMILES-based optimal descriptorsR² up to 0.93 (validation set) nih.gov
Note: This table illustrates the application of QSAR to related heterocyclic systems, as no specific models for this compound were found.

Model Development and Descriptor Analysis

The development of Quantitative Structure-Activity Relationship (QSAR) models is a fundamental step in computational chemistry to predict the biological activity of chemical compounds. frontiersin.org This process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. toxicology.org For a molecule like this compound, these descriptors can be broadly categorized. toxicology.org

The process involves generating a set of descriptors for a series of related compounds and then using statistical methods to build a predictive model. frontiersin.org Software like DRAGON is commonly used to calculate a wide array of these descriptors from the molecular structure. researchgate.net The selection of the most relevant descriptors is a critical step, often achieved through algorithms that identify a subset of descriptors providing the most statistically significant correlation with the observed activity. nih.gov This subset is sometimes referred to as a "descriptor pharmacophore". nih.gov

Table 1: General Categories of Molecular Descriptors for QSAR Modeling

Descriptor CategoryDescriptionExamples
ConstitutionalRepresent the basic molecular formula and constitution, independent of geometry or electronic structure.Molecular weight, number of atoms, number of rings, number of sulfur atoms.
TopologicalDescribe the connectivity of atoms in the molecule, treating it as a graph.Wiener index, Kier & Hall connectivity indices, Balaban index.
Geometrical (3D)Depend on the three-dimensional coordinates of the atoms.Molecular surface area, molecular volume, principal moments of inertia.
ElectrostaticRelate to the electronic properties and charge distribution within the molecule.Partial charges on atoms, dipole moment, polarizability.
Quantum-MechanicalDerived from quantum chemical calculations, reflecting electronic structure.HOMO/LUMO energies, Mulliken atomic charges, total energy.

Correlation with Observed Biological Activities

Once a robust set of molecular descriptors is established, the next step is to develop a mathematical model that correlates these descriptors with an observed biological activity. frontiersin.org This relationship allows for the prediction of activity for new or untested compounds. rsc.org For instance, QSAR studies have been performed on ionic liquids containing the thiocyanate anion to correlate their structural features with antimicrobial activity against Escherichia coli. mdpi.com In such a model, descriptors for the cation and the thiocyanate anion would be used to predict the EC50 value. mdpi.com

The correlation is typically established using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Partial Least Squares (PLS) or k-Nearest Neighbors (k-NN). nih.gov The validity and predictive power of the resulting QSAR model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov A high correlation would suggest that the selected descriptors effectively capture the structural features responsible for the biological activity. mdpi.com For this compound and its derivatives, this approach could be used to predict activities such as anticancer, antimicrobial, or enzyme inhibition potential by building a model based on an experimentally tested training set of molecules.

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds define the fundamental reactivity and physical properties of a molecule. Theoretical calculations offer a powerful means to investigate these characteristics at a quantum level.

Investigation of Spectral Properties via Theoretical Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the structural and spectral properties of molecules. ajol.info By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), researchers can calculate vibrational frequencies and compare them with experimental Infrared (IR) and Raman spectra. scifiniti.com This comparison helps in the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching of the N-H bond in the indole ring and the unique S-C≡N stretch of the thiocyanate group.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). chemisgroup.us This method predicts the vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). ajol.info These calculations identify the molecular orbitals involved in the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), characterizing them as π-π* or n-π* transitions.

Table 2: Illustrative Comparison of Experimental vs. Theoretically Calculated Vibrational Frequencies for Key Functional Groups in an Indole-based Structure

Vibrational ModeFunctional GroupTypical Experimental Wavenumber (cm⁻¹)Hypothetical Calculated Wavenumber (cm⁻¹) (DFT/B3LYP)
N-H stretchIndole NH~3400~3410
C-H stretch (aromatic)Aromatic C-H~3100-3000~3080
S-C≡N stretchThiocyanate~2160-2140~2155
C=C stretchAromatic Ring~1600-1450~1580
C-N stretchIndole C-N~1380-1260~1350

Note: This table is illustrative, based on typical values and methodologies reported in the literature for similar compounds. scifiniti.com

Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

To understand the subtle forces that govern molecular assembly and recognition, advanced computational analyses like NCI and QTAIM are used.

The Non-Covalent Interactions (NCI) index is a method used to visualize and analyze weak interactions within and between molecules. rsc.org Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis can identify and characterize hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.net The results are often displayed as 3D plots where different colors represent different types of interactions (e.g., blue for strong hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric interactions). researchgate.net For this compound, NCI analysis could reveal intramolecular interactions between the thiocyanate group and the indole ring, as well as intermolecular interactions, such as N-H···N hydrogen bonding or π-π stacking, in a dimer or crystal lattice. jussieu.fr

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds based on the topology of the electron density. researchgate.netnih.gov This analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) are used to classify the interaction as either a shared (covalent) or closed-shell (ionic, hydrogen bond) interaction. researchgate.net QTAIM can be used in conjunction with NCI to provide a comprehensive picture of all bonding and non-bonding interactions within the molecular system. researchgate.net

Analysis of Bond Degrees and Strengths

The strength and nature of the covalent bonds in this compound can be further elucidated through computational methods. Bond lengths obtained from DFT geometry optimization provide a first approximation of bond strength, with shorter bonds generally being stronger.

More quantitative measures can be derived from other analyses. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the natural atomic charges, hybridization of orbitals, and Wiberg bond indices, which provide a measure of the bond order. scifiniti.com A higher bond order typically corresponds to a stronger bond. Additionally, QTAIM provides insights into bond strength through the value of the electron density at the bond critical point (ρ(BCP)); a higher value indicates a stronger, more covalent bond. nih.gov These analyses can be applied to the key bonds within this compound to understand the electronic effects of the thiocyanate substituent on the indole scaffold.

Table 3: Key Bonds in this compound and Parameters for Computational Strength Analysis

BondParameter for AnalysisComputational MethodInterpretation
C3-SBond Length, Wiberg Bond Index, ρ(BCP)DFT, NBO, QTAIMCharacterizes the link between the indole ring and the thiocyanate group.
S-CBond Length, Wiberg Bond Index, ρ(BCP)DFT, NBO, QTAIMEvaluates the single bond character within the thiocyanate moiety.
C≡NBond Length, Wiberg Bond Index, ρ(BCP)DFT, NBO, QTAIMConfirms the triple bond character and strength of the nitrile group.
N1-HBond Length, Wiberg Bond Index, ρ(BCP)DFT, NBO, QTAIMAssesses the strength and polarity of the indole N-H bond, relevant for hydrogen bonding.

Biological Relevance and Medicinal Chemistry Perspectives of the 3 Thiocyanatoindole Scaffold

Exploration of the Indole (B1671886) Scaffold in Bioactive Molecules

Significance of Indole Derivatives in Drug Discovery

The indole scaffold is a crucial structural component in the development of new drug candidates. eurekaselect.com This versatile heterocyclic structure is found in a wide array of natural products, alkaloids, and bioactive compounds, making it a focal point for researchers in drug discovery. benthamdirect.com The significance of indole derivatives is underscored by their presence in numerous FDA-approved drugs, where the indole ring's ability to engage in various chemical reactions and form diverse bonds is key to their therapeutic effects. mdpi.com

The unique property of the indole scaffold to mimic protein structures and bind reversibly to enzymes makes it a valuable asset in designing new therapeutic agents. ijpsr.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. benthamdirect.commdpi.comijpsr.com The structural diversity of indole derivatives allows for the modification of their biological activity, leading to the discovery of novel drugs with enhanced efficacy and safety. mdpi.com This has led to the development of a multitude of synthetic and natural products with a wide range of therapeutic applications, targeting everything from inflammation to cancer. eurekaselect.com

3-Thiocyanatoindole as a Valuable Molecular Scaffold for New Compound Development

Among the various indole derivatives, 3-thiocyanatoindoles have emerged as particularly valuable scaffolds for the development of new compounds. dntb.gov.ua The introduction of a thiocyanate (B1210189) group at the C3-position of the indole ring provides a unique starting point for creating a diverse range of biologically active molecules. dntb.gov.ua This moiety is a significant feature in several compounds with demonstrated anticancer activity.

The this compound structure serves as a key building block for synthesizing more complex molecules with potent pharmacological properties. dntb.gov.ua The versatility of the thiocyanate group allows for its conversion into other functional groups, further expanding the chemical space that can be explored. This adaptability makes 3-thiocyanatoindoles a promising platform for developing novel therapeutic agents targeting a variety of diseases.

Mechanistic Research on Biological Activities

Investigation of Anticancer Activity through Molecular Pathways (e.g., angiogenesis, cancer cell signaling)

The anticancer properties of compounds derived from the this compound scaffold are a significant area of research. These compounds have been shown to interfere with key molecular pathways involved in cancer progression, such as angiogenesis and cancer cell signaling.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some anticancer compounds exert their effects by suppressing this process. frontiersin.org

Cancer Cell Signaling: The disruption of cancer cell signaling pathways is another important mechanism of anticancer activity. Natural and synthetic compounds can induce apoptosis (programmed cell death) and inhibit the initiation and progression of carcinogenesis. mdpi.com Many of these compounds work by targeting specific transcription factors or by inducing reactive oxygen species (ROS) that lead to cancer cell death. explorationpub.com

Research into the specific mechanisms of this compound derivatives is ongoing, with a focus on how they modulate these and other critical pathways to inhibit tumor growth.

Studies on Anti-Inflammatory Effects

Chronic inflammation is linked to the development of numerous diseases, including cancer and cardiovascular disorders. nih.gov Bioactive compounds with anti-inflammatory properties can play a crucial role in mitigating these conditions. mdpi.com

Flavonoids, for instance, are known to exert anti-inflammatory effects by interfering with the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). nih.gov They can modulate signaling pathways such as the MAPK signaling pathway to reduce inflammation. nih.gov Similarly, omega-3 fatty acids have been shown to reduce the production of pro-inflammatory cytokines. mdpi.com

While the direct anti-inflammatory effects of this compound itself are still under investigation, the broader class of indole derivatives has shown promise in this area. mdpi.com The structural similarities to other anti-inflammatory compounds suggest that this compound derivatives could also modulate inflammatory pathways, offering a potential avenue for developing new anti-inflammatory agents.

Enzymatic Inhibition Studies

Enzyme inhibition is a fundamental mechanism in pharmacology and drug discovery, with many drugs functioning by blocking the activity of specific enzymes. researchgate.net Enzymes like the cytochrome P450 (CYP) family are crucial for metabolizing drugs and other foreign compounds, and their inhibition can lead to significant drug-drug interactions. nih.gov

The study of how potential drug candidates inhibit enzymes is a critical part of the drug development process. bioivt.com This involves assessing a compound's potential to down-regulate the expression of drug-metabolizing enzymes. bioivt.com

For this compound derivatives, enzymatic inhibition studies are essential to understand their therapeutic potential and possible side effects. The indole scaffold is known to bind to various enzymes, and the addition of the thiocyanate group can alter this binding affinity and specificity. ijpsr.com Research in this area aims to identify which enzymes are targeted by this compound derivatives and to what extent, providing insights into their mechanisms of action and potential therapeutic applications as enzyme inhibitors.

Inhibition of Human Carbonic Anhydrase I and II (hCA I, hCA II)

Human carbonic anhydrases (hCA) are a family of zinc-containing metalloenzymes crucial for numerous physiological processes. The cytosolic isoforms hCA I and hCA II are particularly abundant and have been identified as therapeutic targets for conditions like glaucoma, epilepsy, and edema. researchgate.net The inhibition of these enzymes is a significant area of drug discovery. mdpi.com

While direct and extensive studies on this compound itself as a primary inhibitor are not widely documented in current literature, the inhibitory potential of related scaffolds and the thiocyanate anion is known. For instance, sulfonamides are a classic group of CA inhibitors (CAIs) that bind to the catalytic zinc ion in the enzyme's active site. researchgate.netmdpi.com However, research has expanded to non-sulfonamide inhibitors, including various heterocyclic compounds and anions. mdpi.comnih.gov The selenocyanate (B1200272) anion (SeCN⁻), a close relative of thiocyanate, has been studied as a CAI. nih.gov

The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). For comparison, the well-known sulfonamide inhibitor Acetazolamide (AAZ) exhibits potent inhibition. researchgate.net In studies of new potential inhibitors, such as certain 1,3-dicarbonyl derivatives, IC₅₀ values against hCA I and hCA II have been reported in the micromolar range. researchgate.net For example, some N-(3-sulfamoylphenyl)propanamide/benzamide derivatives showed IC₅₀ values for hCA I ranging from 39.38 to 198.04 μM and for hCA II from 39.16 to 86.64 μM. researchgate.net

Table 1: Example of Inhibition Data for Various Compounds Against hCA I & hCA II

Compound Class/Name Target Enzyme Inhibition Value (Kᵢ / IC₅₀)
Acetazolamide (AAZ) hCA I IC₅₀ = 18.11 μM researchgate.net
Acetazolamide (AAZ) hCA II IC₅₀ = 20.65 μM researchgate.net
N-(3-sulfamoylphenyl)propanamide/benzamide derivatives hCA I IC₅₀ = 39.38–198.04 μM researchgate.net
N-(3-sulfamoylphenyl)propanamide/benzamide derivatives hCA II IC₅₀ = 39.16–86.64 μM researchgate.net
Isoxazole-based monosubstituted sulfonamides hCA II IC₅₀ = 16.7 nM mdpi.com
N,N-Diethyldithiocarbamate hCA IX Kᵢ = 1.4-9.7 μM nih.gov

This table presents example data for various inhibitors to illustrate the range of potencies and is not specific to this compound.

Inhibition of Acetylcholinesterase (AChE) and α-Glycosidase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are primary therapeutic agents for managing the symptoms of Alzheimer's disease. explorationpub.com The search for new AChE inhibitors often involves screening natural and synthetic compounds. explorationpub.comjournalejmp.com While specific IC₅₀ values for this compound are not prominent in the reviewed literature, numerous heterocyclic and natural product-derived compounds have been evaluated. For instance, certain pyrrole (B145914) derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE), a related enzyme, with IC₅₀ values as low as 1.71 µM. researchgate.net Peptides derived from marine sources have also demonstrated competitive AChE inhibition with IC₅₀ values in the micromolar range, such as 18.44 µM for the peptide LLDF. mdpi.com

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and control post-meal blood glucose spikes, making it a valuable strategy for managing type 2 diabetes. mdpi.comjbums.org α-Glucosidase inhibitors are sought from both synthetic libraries and natural sources. nih.gov While direct inhibition data for this compound is sparse, various natural extracts and isolated compounds show significant activity. For example, extracts from certain Verbenaceae species exhibit potent α-glucosidase inhibition, with IC₅₀ values as low as 0.032 mg/mL for Priva mexicana. ajol.info Isolated compounds like phaeochromycins from marine microorganisms have shown IC₅₀ values of 10.3 mM and 25 mM. mdpi.com

Specificity of the Thiocyanate Moiety in Enzyme Inhibition

The thiocyanate (SCN⁻) moiety is a pseudohalide anion that can act as a substrate, a competitive inhibitor, or a modulator of various enzymes. nih.gov Its ability to coordinate with metal ions, particularly the zinc ion in the active site of metalloenzymes like carbonic anhydrase, is a key mechanism of its inhibitory action. researchgate.netmdpi.com

The specificity of inhibition by the thiocyanate group depends heavily on the three-dimensional structure of the enzyme's active site. A notable example is the differential binding of SCN⁻ to mammalian peroxidases. In lactoperoxidase (LPO), the SCN⁻ ion binds in the distal heme cavity with its sulfur atom oriented closer to the heme iron. This orientation is stabilized by interactions with specific amino acid residues like Gln423 and is considered catalytically appropriate. In contrast, in myeloperoxidase (MPO), the SCN⁻ ion binds with the opposite orientation—the nitrogen atom is closer to the heme iron. This difference in binding mode is dictated by subtle variations in the protein structure surrounding the active site, demonstrating how the thiocyanate moiety's interaction can be highly specific to the target enzyme.

Scaffold Hopping and Analog Design for Therapeutic Applications

Design and Synthesis of this compound-Based Analogues

The design and synthesis of analogues based on a lead scaffold like this compound are fundamental activities in medicinal chemistry. mdpi.comrsc.orgnih.govnih.gov The goal is to systematically modify the core structure to improve biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, synthetic strategies focus on introducing various substituents on the indole ring, modifying the thiocyanate group, or altering its attachment point.

Several methods exist for the synthesis of 3-thiocyanatoindoles. One efficient approach involves the direct C3-chalcogenylation of indoles using visible-light irradiation with a promoter like graphene oxide, under metal-free conditions. This allows for the straightforward construction of the C-S bond at the C3 position of the indole ring, yielding 3-thiocyanatoindoles in good yields.

The design of new analogues often follows a structured approach. For instance, in the development of novel 3-hydrazonoindolin-2-one derivatives, researchers started from a hit compound identified from a library screening and then synthesized a series of analogues to explore the structure-activity relationship (SAR). mdpi.com This iterative process of design, synthesis, and biological evaluation allows for the optimization of the lead compound. mdpi.comrsc.orgmdpi.com

Impact of Structural Modifications on Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. Modifying the structure of this compound analogues can have a profound impact on their enzyme inhibitory potency and selectivity. rsc.orgnih.govrjeid.com Structure-activity relationship (SAR) studies aim to understand these connections. rsc.orgnih.govnih.gov

Key modifications to the this compound scaffold and their potential impacts include:

Substitutions on the Indole Ring: Adding electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂; halogens, -Cl, -Br) at various positions (4, 5, 6, or 7) on the indole ring can alter the electronic distribution of the entire molecule. This can affect how the scaffold fits into an enzyme's active site and its binding affinity. For example, in a series of rimcazole (B1680635) analogues, aromatic substitutions were generally not well-tolerated, leading to significant reductions in binding affinity at the dopamine (B1211576) transporter. nih.gov

Modification of the N1 Position: The nitrogen at position 1 of the indole ring is a common site for modification. Adding different alkyl or aryl groups can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby affecting its pharmacokinetic properties and target engagement.

Alteration of the Thiocyanate Moiety: Replacing the thiocyanate (-SCN) group with bioisosteres—functionally similar groups like isothiocyanate (-NCS), selenocyanate (-SeCN), or a sulfone (-SO₂R)—can probe the importance of the sulfur atom and the linear geometry of the thiocyanate group for biological activity.

These structural changes can lead to significant differences in potency. In one study on chalcone-based inhibitors, systematic modifications led to compounds with a wide range of NF-kappaB inhibitory activities, with some achieving low micromolar potency. nih.gov This demonstrates that even subtle structural changes can dramatically alter biological outcomes.

Conceptual Framework of Scaffold Hopping in Medicinal Chemistry

Scaffold hopping is a key strategy in modern drug discovery used to identify compounds that have a similar biological activity to a known active compound but possess a structurally different core or "scaffold". jbums.org This approach aims to generate novel chemical entities that may offer improved properties such as enhanced potency, better selectivity, more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property positions. mdpi.com

The concept was formally introduced in 1999 and is based on the premise that different molecular backbones can present the necessary pharmacophoric elements—the key functional groups responsible for target interaction—in a similar spatial arrangement. jbums.org Scaffold hopping challenges the traditional "similarity property principle," which states that structurally similar molecules usually have similar activities, by actively seeking structurally diverse but functionally equivalent molecules. jbums.org

This strategy is often computer-aided, employing various computational methods to search virtual compound libraries for new scaffolds that mimic the pharmacophore of a known template molecule. ktu.edu.tr While the initial goal is to find active compounds, scaffold hopping does not typically predict the potency level of the new candidates, and many successful "hops" result in weakly potent compounds that serve as starting points for further chemical optimization. ktu.edu.tr

Connection to Natural Product Chemistry (Scaffold Inspiration)

The field of medicinal chemistry frequently turns to nature for inspiration, as natural products represent a vast repository of structurally diverse and biologically validated molecules. mpg.de These compounds have evolved over millennia to interact with biological targets, making their core structures, or scaffolds, highly relevant for drug discovery. mpg.deresearchgate.net The indole ring system is a prominent example of such a "privileged scaffold," forming the foundation of thousands of natural products and, by extension, inspiring the synthesis of novel therapeutic agents like this compound. mdpi.combohrium.com

Indole Derivatives in Natural Products

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole ring, is a ubiquitous feature in a vast number of natural products. mdpi.comresearchgate.net These indole alkaloids are found across numerous biological sources, including plants, marine organisms (sponges, algae), and fungi, and represent one of the largest and most chemically diverse families of natural compounds. mdpi.comfrontiersin.org The structural and functional versatility of indole derivatives has established them as privileged scaffolds in drug discovery, capable of mimicking peptide structures and binding to a wide array of enzymes and receptors. mdpi.comfrontiersin.org

The biological significance of this scaffold is underscored by its presence in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin. bohrium.comfrontiersin.org Beyond these fundamental roles, indole alkaloids isolated from nature exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant effects. mdpi.comfrontiersin.org This inherent bioactivity has made them a focal point of research, leading to the development of numerous approved drugs. bohrium.comfrontiersin.org For instance, the antitumor agents vinblastine (B1199706) and vincristine (B1662923) are derived from the plant Catharanthus roseus, while the antihypertensive drug reserpine (B192253) was isolated from Rauvolfia serpentina. frontiersin.org Marine environments have also proven to be a rich source of unique indole alkaloids with therapeutic potential. mdpi.comresearchgate.netnih.gov

The table below presents a selection of naturally occurring indole derivatives, highlighting their origin and significant biological activities, which serve as a testament to the importance of this scaffold.

Compound NameNatural SourceKey Biological Activity
Tryptophan Essential amino acidPrecursor to serotonin, melatonin, and niacin. bohrium.com
Serotonin AnimalsNeurotransmitter involved in mood, appetite, and sleep regulation. frontiersin.org
Indole-3-carbinol Cruciferous vegetablesAnticancer and anti-inflammatory. bohrium.com
Vinblastine Catharanthus roseus (plant)Antitumor (anticancer). frontiersin.org
Reserpine Rauvolfia serpentina (plant)Antihypertensive, sedative. frontiersin.org
Fumitremorgin C Aspergillus fumigatus (fungus)Anticancer (BCRP inhibitor). mdpi.com
Harmine Marine organisms, various plantsAnticancer, Monoamine oxidase inhibitor. mdpi.com

This table is for illustrative purposes and is not exhaustive.

Scaffold Diversity and Structural Complexity Inspired by Natural Products

The immense structural diversity and complexity of natural products provide a rich foundation for modern drug discovery. mpg.denih.gov These molecules are considered "pre-validated" representations of biologically relevant chemical space, as they have been evolutionarily selected for specific biological functions. mpg.de This inherent biological relevance inspires synthetic strategies aimed at exploring new regions of chemical space to identify novel drug leads. a-z.luacs.org

Two key strategies that leverage natural products for generating scaffold diversity are Biology-Oriented Synthesis (BIOS) and the "complexity-to-diversity" (CtD) approach. mpg.dempg.de

Biology-Oriented Synthesis (BIOS): This strategy involves the synthesis of compound libraries inspired by the core structures of bioactive natural products. researchgate.netmpg.de By simplifying or modifying a complex natural scaffold, chemists can generate a collection of related but novel molecules. mpg.desit.edu.cn For example, the complex pentacyclic structure of the yohimbine (B192690) alkaloid can be simplified to the core indole scaffold, which can then be used to build libraries of new compounds. mpg.de This approach has successfully led to the discovery of novel enzyme inhibitors, demonstrating that biological activity can be retained or even gained despite significant structural simplification. mpg.de

Complexity-to-Diversity (CtD): This approach uses complex natural products not as endpoints, but as starting points for chemical modification. mpg.de It aims for a significant disruption of the parent molecule's topology by manipulating its core ring systems, thereby generating a high degree of scaffold diversity. mpg.de

The this compound scaffold fits within this paradigm. The indole core itself is a well-established natural product scaffold. The addition of the thiocyanate (-SCN) group at the C3 position—a common site for substitution in many natural indole alkaloids—creates a valuable synthetic intermediate. researchgate.netresearchgate.net The thiocyanate group is a versatile functional handle that can be readily converted into other functional groups, allowing for the creation of a diverse library of indole derivatives for biological screening. scispace.comrhhz.net This process of taking a known, biologically relevant core (indole) and introducing a reactive functional group to enable further diversification is a cornerstone of natural product-inspired drug discovery. acs.orgacs.org

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While several methods for the synthesis of 3-thiocyanatoindoles exist, the development of more efficient, environmentally benign, and sustainable protocols remains a critical objective. sapub.orgmdpi.com Future research should prioritize the exploration of green chemistry principles, such as the use of water as a solvent, catalyst-free reactions, and energy-efficient processes like photocatalysis. researchgate.netrsc.orgnih.gov

Recent advancements in visible-light-induced photocatalysis offer a promising avenue for the synthesis of 3-thiocyanatoindoles under mild, metal-free conditions. researchgate.netresearchgate.net Strategies employing organic dyes like Eosin (B541160) Y or Rose Bengal as photosensitizers, with ambient air or molecular oxygen as the oxidant, have demonstrated success in related sulfenylation reactions and could be adapted for thiocyanation. researchgate.netresearchgate.net Furthermore, the development of photocatalytic one-pot, two-step processes for the oxidative thiocyanation of indolines presents an innovative approach. nih.gov The exploration of novel photocatalysts, including iridium(III) complexes and even metal-free systems, could lead to higher yields and broader substrate scope. nih.govvulcanchem.com

The use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of sustainable chemistry. thieme.de Investigating solid-supported reagents or catalysts, such as silica (B1680970) boron sulfonic acid, could facilitate simpler purification procedures and reduce waste. sapub.org Microwave-assisted synthesis is another area ripe for exploration, as it can significantly shorten reaction times and improve yields. researchgate.netekb.eg The development of solvent-free reaction conditions, where possible, would further enhance the environmental credentials of synthetic routes to 3-thiocyanatoindole. researchgate.netekb.eg

Advanced Computational Approaches for Structure-Function Relationship Studies

To unlock the full therapeutic potential of this compound and its analogs, a deep understanding of their structure-activity relationships (SAR) and structure-property relationships is essential. nih.govnih.gov Advanced computational methods are poised to play a pivotal role in this endeavor. cacrdelhi.com

Molecular modeling techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide invaluable insights into the conformational preferences, electronic properties, and intermolecular interactions of these compounds. sartorius.com By elucidating the three-dimensional structures and dynamic behavior of this compound derivatives, researchers can better understand how structural modifications influence their biological activity. sartorius.com

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties with biological activity, can be employed to build predictive models. These models can guide the rational design of new derivatives with enhanced potency and selectivity. Integrating genomic and structural data can further refine these predictions by considering the phylogenetic context of target proteins. plos.org Techniques like Density Functional Theory (DFT) can be used to calculate various molecular descriptors, such as electrostatic potential and frontier molecular orbital energies, which are crucial for understanding reactivity and binding affinity. By combining these computational approaches, it will be possible to create a more precise and quantitative landscape of the structure-function relationship for this class of compounds. plos.org

Broadening the Scope of Synthetic Transformations for Diverse Derivatives

The thiocyanate (B1210189) group in this compound is a versatile functional group that can be readily transformed into a variety of other sulfur-containing moieties, making it a valuable synthetic intermediate. sapub.org Future research should focus on expanding the repertoire of synthetic transformations to generate a diverse library of 3-substituted indole (B1671886) derivatives.

The ruthenium-catalyzed [2+2+2] cycloaddition of 3-thiocyanatoindoles with diynes has been shown to be a highly efficient method for synthesizing 3-(2-thiopyridyl)indoles. rsc.orgacs.org Further exploration of metal-catalyzed cross-coupling reactions could unlock novel pathways to a wide array of derivatives. For instance, low-valent niobium-catalyzed cycloadditions could be investigated for the synthesis of pyridine-substituted indoles. acs.org

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers an elegant and atom-economical approach to complex molecules. dntb.gov.uamdpi.com For example, a Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines has been developed to afford 3-thiocyanatoindoles. dntb.gov.ua Investigating similar cascade processes starting from this compound could lead to the efficient construction of novel heterocyclic systems fused to the indole core.

Furthermore, the thiocyanate group can serve as a precursor for the introduction of other functional groups, such as sulfides and thiocarbamates. sapub.orgtandfonline.com Exploring the reactivity of the thiocyanate moiety with various nucleophiles and electrophiles will undoubtedly lead to the discovery of new and potentially bioactive indole derivatives. tandfonline.com

Deeper Mechanistic Investigations of Biological Activities at a Molecular Level

While preliminary studies have hinted at the biological potential of this compound derivatives, a thorough understanding of their mechanism of action at the molecular level is largely unexplored. Future research should be directed towards detailed mechanistic investigations to identify specific molecular targets and signaling pathways modulated by these compounds.

The thiocyanate group is known to interact with biological nucleophiles, suggesting that enzyme inhibition could be a key mechanism of action. Identifying the specific enzymes that are targeted by this compound is a critical first step. This can be achieved through a combination of biochemical assays, proteomics, and affinity-based probes. For instance, studies on a related compound, 3-thiocyanato-1H-indole-6-carboxylic acid, have suggested that it can inhibit enzymes like cyclooxygenase-2 (COX-2). Similar investigations are needed for this compound itself.

Understanding how these compounds interact with their targets at an atomic level is crucial for rational drug design. X-ray crystallography of co-crystals of this compound derivatives with their target proteins can provide detailed structural information about the binding mode. nih.gov This information, in conjunction with computational docking studies, can elucidate the key interactions responsible for binding affinity and selectivity.

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay type, cell lines, compound stability). Replicate key studies under controlled conditions, including orthogonal assays (e.g., binding vs. functional assays). Use statistical tools to assess inter-study variability and validate findings with structural analogs. Document all experimental parameters to isolate confounding factors .

Q. What experimental designs are suitable for evaluating the stability of this compound under physiological conditions?

  • Methodological Answer : Design accelerated stability studies in buffers (pH 1–10, 37°C) with LC-MS monitoring. Quantify degradation products and calculate half-life (t1/2t_{1/2}) using kinetic models. Compare stability in serum vs. buffer to assess protein-binding effects. Include antioxidants or stabilizers in follow-up formulations if degradation exceeds 10% .

Q. How can computational and experimental data be integrated to elucidate the mechanism of action of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock, Schrödinger) with site-directed mutagenesis of predicted target residues. Validate docking poses using NMR or X-ray crystallography. Perform structure-activity relationship (SAR) studies on analogs to refine pharmacophore models. Cross-correlate computational binding affinity predictions with experimental IC₅₀ values .

Q. What strategies improve the selectivity of this compound for its intended target in complex biological systems?

  • Methodological Answer : Use competitive binding assays with off-target proteins to identify selectivity issues. Modify the thiocyanate moiety or indole scaffold to reduce non-specific interactions. Employ proteome-wide profiling (e.g., affinity chromatography coupled with MS) to map binding partners. Validate selectivity in vivo using knock-out models or RNA interference .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer : Predefine protocols for synthesis, characterization, and bioassays using checklists (e.g., MIAME for genomics). Include internal controls (e.g., reference compounds) and blind testing. Publish raw data (spectra, chromatograms) in supplementary materials. Use statistical power analysis to determine sample sizes and avoid underpowered experiments .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression methods .

Contradiction and Triangulation

Q. How can triangulation address conflicting data on this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine in vitro (e.g., Caco-2 permeability), in silico (e.g., PBPK modeling), and in vivo (e.g., rodent PK studies) data to resolve discrepancies. Validate absorption metrics using multiple assays (e.g., parallel artificial membrane permeability vs. Franz cell diffusion). Cross-reference results with structurally related compounds to identify anomalies .

Q. Tables for Reference

Parameter Optimization Strategy Validation Technique
Reaction YieldVary catalyst (e.g., I₂ vs. NBS), solvent (DMF vs. CH₃CN)HPLC purity analysis
Biological ActivityDose-response curves with 8–12 concentration pointsIC₅₀ calculation via Prism
Stability (pH 7.4)LC-MS monitoring over 24–72 hoursKinetic half-life modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.